molecular formula C13H13ClN2S B5683763 2-[(2-chlorobenzyl)thio]-4,6-dimethylpyrimidine

2-[(2-chlorobenzyl)thio]-4,6-dimethylpyrimidine

Cat. No. B5683763
M. Wt: 264.77 g/mol
InChI Key: LPUWWSGBSVBVEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-chlorobenzyl)thio]-4,6-dimethylpyrimidine, also known as CBTDMP, is a pyrimidine derivative that has been extensively studied for its potential as a therapeutic agent. CBTDMP has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In

Mechanism of Action

The mechanism of action of 2-[(2-chlorobenzyl)thio]-4,6-dimethylpyrimidine is not fully understood. However, it is believed that 2-[(2-chlorobenzyl)thio]-4,6-dimethylpyrimidine exerts its biological activities by modulating various signaling pathways in the body. 2-[(2-chlorobenzyl)thio]-4,6-dimethylpyrimidine has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. 2-[(2-chlorobenzyl)thio]-4,6-dimethylpyrimidine has also been found to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant enzymes.
Biochemical and Physiological Effects:
2-[(2-chlorobenzyl)thio]-4,6-dimethylpyrimidine has been found to exhibit a wide range of biochemical and physiological effects. In addition to its anti-inflammatory and antioxidant properties, 2-[(2-chlorobenzyl)thio]-4,6-dimethylpyrimidine has been found to reduce pain and fever in animal models. 2-[(2-chlorobenzyl)thio]-4,6-dimethylpyrimidine has also been found to improve kidney function in rats with renal damage.

Advantages and Limitations for Lab Experiments

2-[(2-chlorobenzyl)thio]-4,6-dimethylpyrimidine has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit a wide range of biological activities. However, 2-[(2-chlorobenzyl)thio]-4,6-dimethylpyrimidine has some limitations as well. It is not very soluble in water, which can make it difficult to administer in animal studies. In addition, the mechanism of action of 2-[(2-chlorobenzyl)thio]-4,6-dimethylpyrimidine is not fully understood, which can make it challenging to design experiments to investigate its effects.

Future Directions

There are several future directions for research on 2-[(2-chlorobenzyl)thio]-4,6-dimethylpyrimidine. One area of interest is the development of 2-[(2-chlorobenzyl)thio]-4,6-dimethylpyrimidine-based therapies for the treatment of cancer. Further studies are needed to investigate the anticancer properties of 2-[(2-chlorobenzyl)thio]-4,6-dimethylpyrimidine and to determine its potential as a therapeutic agent for the treatment of various types of cancer.
Another area of interest is the development of 2-[(2-chlorobenzyl)thio]-4,6-dimethylpyrimidine-based therapies for the treatment of inflammation and oxidative stress-related diseases. Further studies are needed to investigate the anti-inflammatory and antioxidant properties of 2-[(2-chlorobenzyl)thio]-4,6-dimethylpyrimidine and to determine its potential as a therapeutic agent for the treatment of diseases such as arthritis, diabetes, and cardiovascular disease.
In addition, further studies are needed to investigate the mechanism of action of 2-[(2-chlorobenzyl)thio]-4,6-dimethylpyrimidine and to determine its potential as a modulator of various signaling pathways in the body. Understanding the mechanism of action of 2-[(2-chlorobenzyl)thio]-4,6-dimethylpyrimidine could lead to the development of more effective therapies for a wide range of diseases.

Synthesis Methods

2-[(2-chlorobenzyl)thio]-4,6-dimethylpyrimidine can be synthesized through a multistep process that involves the reaction of 2-chlorobenzyl chloride with thiosemicarbazide, followed by cyclization with 4,6-dimethyl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile. This reaction yields 2-[(2-chlorobenzyl)thio]-4,6-dimethylpyrimidine as a white crystalline powder with a melting point of 153-155°C.

Scientific Research Applications

2-[(2-chlorobenzyl)thio]-4,6-dimethylpyrimidine has been extensively studied for its potential as a therapeutic agent. Its anti-inflammatory properties have been investigated in various animal models of inflammation, including carrageenan-induced paw edema and formalin-induced hind paw inflammation. 2-[(2-chlorobenzyl)thio]-4,6-dimethylpyrimidine has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines.
In addition to its anti-inflammatory properties, 2-[(2-chlorobenzyl)thio]-4,6-dimethylpyrimidine has also been found to exhibit antioxidant activity. In a study conducted on rats, 2-[(2-chlorobenzyl)thio]-4,6-dimethylpyrimidine was found to reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase and catalase.
2-[(2-chlorobenzyl)thio]-4,6-dimethylpyrimidine has also been investigated for its anticancer properties. In a study conducted on human breast cancer cells, 2-[(2-chlorobenzyl)thio]-4,6-dimethylpyrimidine was found to induce apoptosis and inhibit cell proliferation. These findings suggest that 2-[(2-chlorobenzyl)thio]-4,6-dimethylpyrimidine may have potential as a therapeutic agent for the treatment of cancer.

properties

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-4,6-dimethylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2S/c1-9-7-10(2)16-13(15-9)17-8-11-5-3-4-6-12(11)14/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPUWWSGBSVBVEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=CC=CC=C2Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Chlorobenzyl)sulfanyl]-4,6-dimethylpyrimidine

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